molecular formula C6H10 B1619247 Bicyclo(2.1.1)hexane CAS No. 285-86-9

Bicyclo(2.1.1)hexane

Cat. No.: B1619247
CAS No.: 285-86-9
M. Wt: 82.14 g/mol
InChI Key: JSMRMEYFZHIPJV-UHFFFAOYSA-N
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Description

Bicyclo(2.1.1)hexane is a saturated bicyclic hydrocarbon with the molecular formula C6H10. It is characterized by its unique structure, which consists of two fused cyclopropane rings and a cyclobutane ring. This compound is of significant interest in organic chemistry due to its strained ring system, which imparts unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

    Photochemical [2+2] Cycloaddition: One of the primary methods for synthesizing this compound involves the photochemical [2+2] cycloaddition of 1,5-dienes.

    Lewis Acid-Catalyzed Cycloaddition: Another method involves the formal cycloaddition between silyl enol ethers and bicyclo(1.1.0)butanes under Lewis acid catalysis.

Industrial Production Methods:

  • Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger-scale production with appropriate modifications to reaction conditions and equipment.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the bridgehead positions. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, organometallic compounds.

Major Products:

  • The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various ketones and carboxylic acids, while reduction typically produces alkanes.

Chemistry:

Biology and Medicine:

Industry:

  • The compound’s unique properties make it valuable in the development of new materials and polymers. Its strained ring system can impart desirable mechanical and thermal properties to these materials.

Properties

IUPAC Name

bicyclo[2.1.1]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-2-6-3-5(1)4-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMRMEYFZHIPJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182720
Record name Bicyclo(2.1.1)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285-86-9
Record name Bicyclo(2.1.1)hexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000285869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.1.1)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo(2.1.1)hexane
Reactant of Route 2
Bicyclo(2.1.1)hexane
Reactant of Route 3
Bicyclo(2.1.1)hexane
Reactant of Route 4
Bicyclo(2.1.1)hexane
Reactant of Route 5
Bicyclo(2.1.1)hexane
Reactant of Route 6
Bicyclo(2.1.1)hexane

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